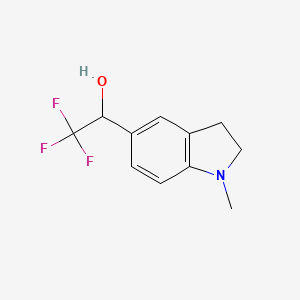
2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C11H12F3NO It is characterized by the presence of a trifluoromethyl group attached to an indole ring, which is further substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-ol typically involves the reaction of indoles with aromatic fluoromethyl ketones. One efficient method involves the use of potassium carbonate (K2CO3) and tetrabutylammonium bromide (n-Bu4PBr) in water. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce various alcohol derivatives.
科学的研究の応用
2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The indole ring structure allows for interactions with various biological molecules, contributing to its overall effects.
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
Uniqueness
2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the indole ring and the presence of a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H12F3NO |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(1-methyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C11H12F3NO/c1-15-5-4-7-6-8(2-3-9(7)15)10(16)11(12,13)14/h2-3,6,10,16H,4-5H2,1H3 |
InChIキー |
ZSJIUDSXCFLZCQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C1C=CC(=C2)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


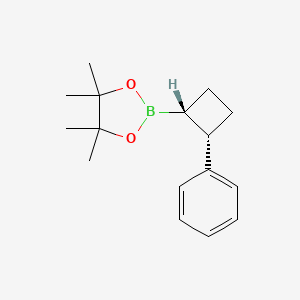
![Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13594490.png)

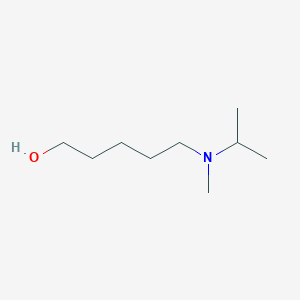

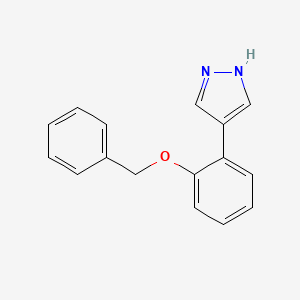
![3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol](/img/structure/B13594526.png)

![{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13594530.png)
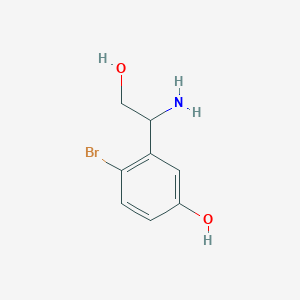
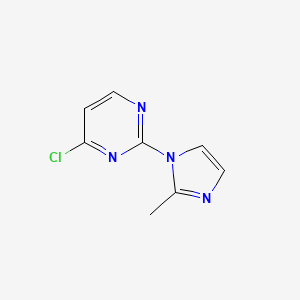

![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B13594557.png)

